molecular formula C29H26F3NO5 B7742396 3-{[1,1'-BIPHENYL]-4-YLOXY}-8-[(2,6-DIMETHYLMORPHOLIN-4-YL)METHYL]-7-HYDROXY-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE

3-{[1,1'-BIPHENYL]-4-YLOXY}-8-[(2,6-DIMETHYLMORPHOLIN-4-YL)METHYL]-7-HYDROXY-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE

Cat. No.: B7742396
M. Wt: 525.5 g/mol
InChI Key: QFOLCHDCWVUOMA-UHFFFAOYSA-N
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Description

This compound is a chromen-4-one derivative characterized by a complex substitution pattern. Key structural features include:

  • Position 8: A 2,6-dimethylmorpholin-4-ylmethyl substituent, which introduces a tertiary amine moiety, enhancing solubility in polar solvents .
  • Position 7: A hydroxyl group, enabling hydrogen bonding and influencing acidity (pKa ~9–10).
  • Position 2: A trifluoromethyl (CF₃) group, known for its electron-withdrawing effects and metabolic stability .

The chromen-4-one core is a bicyclic system with a ketone at position 4, common in flavonoids and synthetic analogs with bioactivity. The combination of hydrophilic (morpholine, hydroxyl) and hydrophobic (biphenyl, CF₃) groups suggests balanced solubility for pharmaceutical applications .

Properties

IUPAC Name

8-[(2,6-dimethylmorpholin-4-yl)methyl]-7-hydroxy-3-(4-phenylphenoxy)-2-(trifluoromethyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26F3NO5/c1-17-14-33(15-18(2)36-17)16-23-24(34)13-12-22-25(35)27(28(29(30,31)32)38-26(22)23)37-21-10-8-20(9-11-21)19-6-4-3-5-7-19/h3-13,17-18,34H,14-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFOLCHDCWVUOMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC2=C(C=CC3=C2OC(=C(C3=O)OC4=CC=C(C=C4)C5=CC=CC=C5)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26F3NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1,1’-BIPHENYL]-4-YLOXY}-8-[(2,6-DIMETHYLMORPHOLIN-4-YL)METHYL]-7-HYDROXY-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE involves multiple steps, including the formation of biphenyl and chromenone intermediates. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets industry standards .

Chemical Reactions Analysis

Types of Reactions

3-{[1,1’-BIPHENYL]-4-YLOXY}-8-[(2,6-DIMETHYLMORPHOLIN-4-YL)METHYL]-7-HYDROXY-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions typically involve controlled temperatures, specific solvents, and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions can introduce new functional groups to the biphenyl or chromenone moieties .

Scientific Research Applications

3-{[1,1’-BIPHENYL]-4-YLOXY}-8-[(2,6-DIMETHYLMORPHOLIN-4-YL)METHYL]-7-HYDROXY-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-{[1,1’-BIPHENYL]-4-YLOXY}-8-[(2,6-DIMETHYLMORPHOLIN-4-YL)METHYL]-7-HYDROXY-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name / Substituents Key Features Biological/Physicochemical Relevance
Chromen-4-one with CF₃ at position 2 Lacks morpholine and biphenyl groups. Reduced solubility; shorter half-life due to absence of morpholine’s polar effects .
8-Morpholinylmethyl chromenones Morpholine substituent without 2,6-dimethyl modification. Lower steric hindrance; faster metabolic clearance compared to 2,6-dimethylmorpholine derivatives .
Biphenyl-substituted flavonoids Natural analogs (e.g., naringenin) lack synthetic groups (CF₃, morpholine). Limited bioavailability due to poor solubility; weaker enzyme inhibition compared to synthetic derivatives .
Trifluoromethylated heterocycles CF₃ in non-chromenone scaffolds (e.g., pyridines). Similar metabolic stability but divergent target selectivity due to scaffold differences .

Physicochemical Properties

Solubility: The 2,6-dimethylmorpholinylmethyl group enhances water solubility (logP ~2.5) compared to non-polar analogs (logP >3.5) . The hydroxyl group at position 7 contributes to pH-dependent solubility, favoring ionization in physiological conditions .

Stability: The CF₃ group reduces oxidative metabolism, extending half-life versus non-fluorinated chromenones (e.g., t₁/₂ = 8 hrs vs. 2 hrs) . The biphenyl group may increase susceptibility to photodegradation compared to single-ring aryl ethers .

Bioactivity: Morpholine derivatives often target kinases and GPCRs due to amine-mediated hydrogen bonding . CF₃-containing chromenones show enhanced inhibition of COX-2 and P450 enzymes compared to methyl or chloro analogs .

Biological Activity

The compound 3-{[1,1'-biphenyl]-4-yloxy}-8-[(2,6-dimethylmorpholin-4-yl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one , often referred to as a biphenyl derivative, has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound's chemical structure is characterized by the following features:

  • Biphenyl moiety : Contributes to lipophilicity and potential interactions with biological membranes.
  • Morpholine group : Implicated in enhancing solubility and bioavailability.
  • Trifluoromethyl group : Often associated with increased metabolic stability.

Table 1: Chemical Characteristics

PropertyValue
Molecular FormulaC27H32F3N2O4
Molecular Weight493.56 g/mol
LogP5.12
SolubilitySoluble in DMSO

The biological activity of the compound is primarily attributed to its interaction with various molecular targets:

  • Kinase Inhibition : Studies indicate that this compound may inhibit specific kinases involved in cellular signaling pathways, which could have implications for cancer treatment and other diseases.
  • Antiviral Activity : Preliminary data suggest that derivatives of this compound exhibit antiviral properties against Hepatitis C virus (HCV), with some showing IC50 values as low as 0.015 μM .
  • Antiparasitic Effects : The compound has demonstrated efficacy against Trypanosoma brucei, a causative agent of African sleeping sickness, indicating potential for treating parasitic infections .

Antiviral Activity

In a study evaluating a series of biaryl amide derivatives, compounds structurally related to the target compound exhibited significant anti-HCV activity. Notably, one derivative showed an EC50 value of 0.015 μM, highlighting the potential for this class of compounds in antiviral therapy .

Antiparasitic Activity

Research on the efficacy of similar compounds against T. brucei revealed that certain derivatives could penetrate the blood-brain barrier effectively while maintaining selectivity over mammalian cells. For instance, a related compound demonstrated an EC50 value of 260 nM in vitro .

Structure-Activity Relationship (SAR)

The SAR studies have elucidated several key insights regarding modifications that enhance biological activity:

  • Morpholine Substituents : Variations in the morpholine group significantly affect solubility and potency.
  • Trifluoromethyl Group : The presence of trifluoromethyl groups has been correlated with increased metabolic stability and enhanced activity against specific targets .

Table 2: Summary of SAR Findings

ModificationEffect on Activity
Morpholine Chain LengthIncreased solubility
Trifluoromethyl SubstitutionEnhanced potency against HCV
Biphenyl VariationsAltered lipophilicity

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